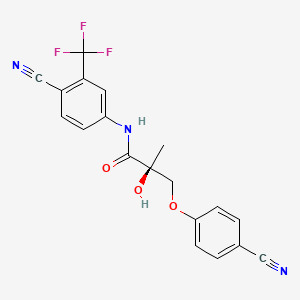
Enobosarm
Übersicht
Beschreibung
Es handelt sich um eine nicht-steroidale Verbindung, die die Wirkungen von Testosteron nachahmt und so das Muskelwachstum und die Knochengesundheit fördert, während gleichzeitig die Nebenwirkungen minimiert werden, die typischerweise mit anabolen Steroiden verbunden sind . Enobosarm wurde für verschiedene medizinische Anwendungen untersucht, darunter die Behandlung von Muskelschwundkrankheiten, Osteoporose und bestimmten Arten von Brustkrebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Aryl-Propinamid-Kerns: Dies beinhaltet die Reaktion von 4-Cyanophenol mit 4-Cyano-3-(Trifluormethyl)benzoylchlorid in Gegenwart einer Base, um den Aryl-Propinamid-Kern zu bilden.
Hydroxylierung: Der Aryl-Propinamid-Kern wird dann unter Verwendung eines geeigneten Oxidationsmittels hydroxyliert, um die Hydroxylgruppe einzuführen.
Endgültige Kupplung: Das hydroxylierte Zwischenprodukt wird unter spezifischen Reaktionsbedingungen mit 2-Hydroxy-2-methylpropanamid gekoppelt, um this compound zu ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Überlegungen sind die Wahl der Lösungsmittel, die Temperaturkontrolle und die Reinigungsmethoden wie Umkristallisation und Chromatographie .
Wissenschaftliche Forschungsanwendungen
Medizin: Enobosarm hat sich als vielversprechend bei der Behandlung von Muskelschwundkrankheiten, Osteoporose und bestimmten Arten von Brustkrebs erwiesen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an Androgenrezeptoren im Muskel- und Knochengewebe. Nach der Bindung induziert es Konformationsänderungen im Androgenrezeptor, was zur Aktivierung spezifischer Gene führt, die am Muskelwachstum und der Knochengesundheit beteiligt sind. Diese selektive Aktivierung minimiert die Nebenwirkungen, die typischerweise mit anabolen Steroiden verbunden sind, wie z. B. Prostatavergrösserung und Haarausfall . Der Wirkmechanismus von this compound beinhaltet die Modulation von Androgenrezeptor-Signalwegen, die anabole Wirkungen in Muskeln und Knochen fördern, während andere Gewebe geschont werden .
Wirkmechanismus
Target of Action
Enobosarm, also known as Ostarine, GTx-024, MK-2866, and S-22, is a selective androgen receptor modulator (SARM) that primarily targets the androgen receptor (AR) . The AR is a tumor suppressor in estrogen receptor-positive (ER+) breast cancer . It is the most highly expressed steroid receptor found in up to 95% of ER+ breast cancer patients .
Mode of Action
It acts as an agonist of the AR, the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone (DHT) . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Biochemical Pathways
This compound’s interaction with the AR leads to the activation of specific DNA sequences called androgen response elements (AREs) to regulate the transcription of target genes . This results in the modulation of various biochemical pathways. For instance, the expression of muscle-specific, androgen-responsive genes such as S-adenosylmethionine decarboxylase and myostatin is affected by this compound .
Pharmacokinetics
This compound is taken orally . It has a bioavailability of 100% in rats . It is metabolized by CYP3A4, UGT1A1, UGT2B7, and its metabolites include this compound glucuronide . The elimination half-life of this compound is between 14-24 hours , and it is excreted via feces (70%) and urine (21-25%) in rats .
Result of Action
This compound has demonstrated anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer . It has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone . It also has potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231 .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of AR in the target cells is crucial for this compound’s action . The level of AR expression in the cells can significantly influence the clinical benefit rate of this compound . .
Biochemische Analyse
Biochemical Properties
Enobosarm is a nonsteroidal SARM, acting as an agonist of the androgen receptor (AR), the biological target of androgens and anabolic steroids like testosterone and dihydrotestosterone . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle and bone, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Cellular Effects
This compound has been shown to have varying full agonist or partial agonist or antagonist actions in specific tissues, including potent agonistic and anabolic effects in muscle and bone, potent agonistic effects in AR-expressing human breast cancer cell lines like MCF-7 and MDA-MB-231, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Molecular Mechanism
This compound acts as a ligand by diffusing into the cell and binding to the androgen receptor in the cytoplasm. This creates a receptor–ligand complex that translocates to the nucleus where it binds to DNA and acts as a transcriptional regulator of androgen genes response .
Temporal Effects in Laboratory Settings
In a phase 2 trial, this compound showed anti-tumor activity in patients with ER-positive, HER2-negative advanced breast cancer, showing that AR activation can result in clinical benefit . The median follow-up was 7.5 months .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase skeletal muscle mass
Metabolic Pathways
This compound is metabolized by CYP3A4, UGT1A1, UGT2B7
Transport and Distribution
This compound is orally bioavailable due to a lack of extensive first-pass metabolism. In rats, the oral bioavailability of this compound was found to be 100%. This compound is rapidly absorbed with oral administration and reaches maximal concentrations median 1.0 hours (range 1.0–2.0 hours) following administration .
Subcellular Localization
As a ligand of the androgen receptor, it is expected to be located in the cytoplasm before it binds to the androgen receptor, and then translocates to the nucleus where it exerts its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of enobosarm involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the aryl-propinamide core: This involves the reaction of 4-cyanophenol with 4-cyano-3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the aryl-propinamide core.
Hydroxylation: The aryl-propinamide core is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group.
Final coupling: The hydroxylated intermediate is coupled with 2-hydroxy-2-methylpropanamide under specific reaction conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Enobosarm durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Oxiden führen, während die Reduktion zu reduzierten Formen von this compound führen kann .
Vergleich Mit ähnlichen Verbindungen
Enobosarm ist unter den selektiven Androgenrezeptormodulatoren aufgrund seiner gewebeselektiven Wirkungen einzigartig. Zu ähnlichen Verbindungen gehören:
Ligandrol (LGD-4033): Ein weiteres SARM mit ähnlichen anabolen Wirkungen, aber unterschiedlicher Gewebeselektivität.
Testolon (RAD-140): Ein SARM, das für seine starken anabolen Wirkungen auf Muskeln und Knochen bekannt ist.
Andarine (S-4): Ein SARM mit einem anderen Selektivitätsprofil, das hauptsächlich Muskeln und Knochen beeinflusst.
Die Einzigartigkeit von this compound liegt in seinen ausgewogenen anabolen Wirkungen und seinem günstigen Sicherheitsprofil, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .
Eigenschaften
IUPAC Name |
(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233006 | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841205-47-8 | |
| Record name | MK 2866 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841205-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enobosarm [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enobosarm | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12078 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enobosarm | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENOBOSARM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


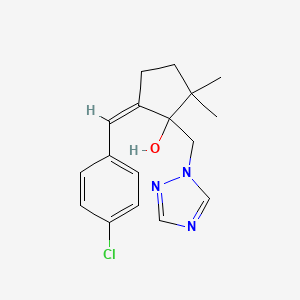
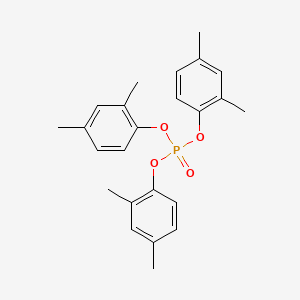
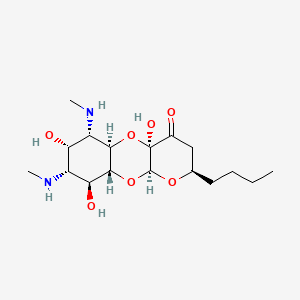
![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)
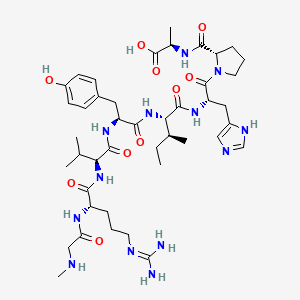


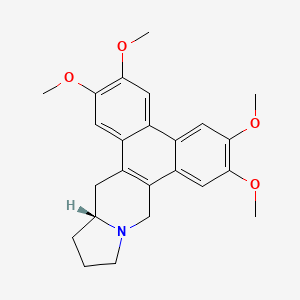

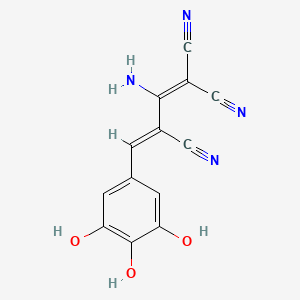

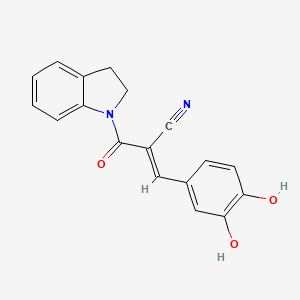
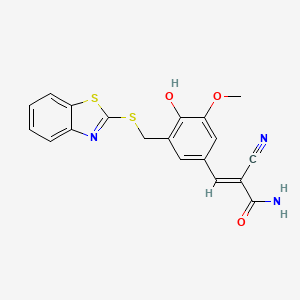
![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)
